4-Bromophenylacetonitrile

Catalog No.
S661564
CAS No.
16532-79-9
M.F
C8H6BrN
M. Wt
196.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromophenylacetonitrile

CAS Number

16532-79-9

Product Name

4-Bromophenylacetonitrile

IUPAC Name

2-(4-bromophenyl)acetonitrile

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

InChI

InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2

InChI Key

MFHFWRBXPQDZSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC#N)Br

Synonyms

(4-Bromophenyl)acetonitrile; (p-Bromophenyl)acetonitrile; 1-Bromo-4-cyanomethylbenzene; 2-(4-Bromophenyl)acetonitrile; 4-(Cyanomethyl)bromobenzene; 4-Bromobenzeneacetonitrile; 4-Bromobenzylnitrile; p-Bromobenzyl Cyanide; NSC 84174;

Canonical SMILES

C1=CC(=CC=C1CC#N)Br

4-Bromophenylacetonitrile is an organic compound with the chemical formula C8_8H6_6BrN and a CAS registry number of 16532-79-9. It features a bromine atom attached to a phenyl group, which is further connected to an acetonitrile group. This compound is characterized by its white crystalline appearance and is primarily used in chemical synthesis and research. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in various organic reactions .

, including:

  • Reduction Reactions: It can undergo reduction using reagents like 1,1,3,3-tetramethyldisiloxane activated by titanium(IV) isopropoxide, leading to the formation of amines or other derivatives .
  • Nucleophilic Substitution: The nitrile group can be substituted by various nucleophiles, allowing for the synthesis of diverse products.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceutical chemistry .

Synthesis of 4-Bromophenylacetonitrile can be achieved through several methods:

  • Bromination of Phenylacetonitrile: The simplest method involves the bromination of phenylacetonitrile using bromine or brominating agents.
  • Reactions with Brominated Compounds: It can also be synthesized through reactions involving other brominated organic compounds and acetonitrile under appropriate conditions.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps that include functional group transformations to introduce the bromine atom at the para position of the phenyl ring .

4-Bromophenylacetonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of polymers and light-emitting materials due to its unique electronic properties .
  • Research and Development: Employed in scientific research for developing new compounds with potential therapeutic effects .

Interaction studies involving 4-Bromophenylacetonitrile focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential as a drug candidate or its role in biochemical pathways. For instance, investigations into its interactions with enzymes or receptors could provide insights into its pharmacological properties .

Several compounds share structural similarities with 4-Bromophenylacetonitrile. Here are some comparable compounds along with their unique features:

Compound NameChemical FormulaUnique Features
4-ChlorophenylacetonitrileC8_8H6_6ClNContains chlorine instead of bromine; different reactivity profile.
4-IodophenylacetonitrileC8_8H6_6INIodine substitution increases reactivity; useful for different coupling reactions.
PhenylacetonitrileC9_9H9_9NLacks halogen substitution; serves as a precursor for halogenated derivatives.
2-BromophenylacetonitrileC8_8H6_6BrNBromine at the ortho position affects sterics and reactivity differently than para substitution.

4-Bromophenylacetonitrile's unique feature lies in its specific para-bromination, which influences both its chemical reactivity and biological interactions compared to other halogenated derivatives .

XLogP3

2.5

Melting Point

48.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (78.95%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (21.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.23%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.23%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

16532-79-9

Wikipedia

4-Bromophenylacetonitrile

General Manufacturing Information

Benzeneacetonitrile, 4-bromo-: INACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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